4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Coupling Reactions: The pyrazole and thiophene rings are then coupled with a pyrazine derivative through a series of nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the coupled product with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the sulfonamide group, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its sulfonamide group is a common feature in many drugs, suggesting that it could have pharmacological activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)-N-(pyrazin-2-ylmethyl)benzenesulfonamide: Lacks the thiophene ring, which may affect its chemical and biological properties.
4-(1H-pyrazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring, which may influence its reactivity and interactions.
Uniqueness
The presence of both a thiophene ring and a pyrazole ring in 4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide makes it unique compared to similar compounds
Properties
IUPAC Name |
4-pyrazol-1-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-27(25,16-4-2-15(3-5-16)23-10-1-7-21-23)22-12-17-18(20-9-8-19-17)14-6-11-26-13-14/h1-11,13,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZYNMJXBQNOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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